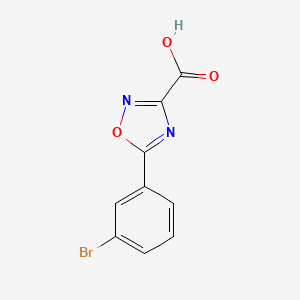

5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Vue d'ensemble

Description

5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring structure

Synthetic Routes and Reaction Conditions:

Heterocyclic Synthesis: One common method involves the cyclization of 3-bromobenzoic acid hydrazide with carbon disulfide and ammonia to form the oxadiazole ring.

Condensation Reactions: Another approach is the condensation of 3-bromobenzohydrazide with formamide under acidic conditions to yield the desired oxadiazole derivative.

Industrial Production Methods:

Batch Production: In an industrial setting, the compound can be synthesized in batch reactors where precise control over reaction conditions such as temperature, pressure, and pH is maintained.

Continuous Flow Synthesis: Continuous flow reactors can also be employed for large-scale production, offering advantages in terms of efficiency and scalability.

Types of Reactions:

Oxidation: The bromophenyl group can undergo electrophilic aromatic substitution reactions with oxidizing agents.

Reduction: Reduction reactions can be performed to convert the bromophenyl group to a corresponding phenyl group.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, replacing it with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles like sodium iodide (NaI) in acetone can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Bromophenyl derivatives with additional oxygen-containing functional groups.

Reduction Products: Phenyl derivatives without the bromine atom.

Substitution Products: Derivatives with various nucleophiles replacing the bromine atom.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research has explored its use in drug discovery, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mécanisme D'action

The mechanism by which 5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or DNA replication.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

Anticancer Activity: Inhibits specific signaling pathways or DNA replication processes.

Comparaison Avec Des Composés Similaires

5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

5-(3-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure with an iodine atom instead of bromine.

Activité Biologique

5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a five-membered oxadiazole ring that is known for its bioisosteric properties, which enhance the pharmacological profiles of many drugs. The presence of the bromophenyl group contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles possess potent anticancer properties. For instance, studies indicate that compounds containing the oxadiazole moiety exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several oxadiazole derivatives against a panel of human cancer cell lines, including colon (HT-29), gastric (GXF 251), and lung adenocarcinoma (LXFA 629). The results showed that certain derivatives had IC50 values as low as 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

- Mechanism of Action : Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells through the activation of p53 and caspase-3 pathways. This suggests that they may act similarly to established chemotherapeutics like doxorubicin but with potentially reduced side effects .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Synthesis and Testing

A series of 3,5-diaryl-1,2,4-oxadiazole derivatives were synthesized and tested for antibacterial activity using standard strains from the American Type Culture Collection (ATCC). Results indicated that several derivatives showed significant inhibition zones against bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications in the substituents on the oxadiazole ring can lead to enhanced potency and selectivity.

| Compound | IC50 (µM) | Cancer Cell Line | Activity Type |

|---|---|---|---|

| Compound 1 | 92.4 | Various | Anticancer |

| Compound 2 | 2.76 | OVXF 899 | Anticancer |

| Compound 3 | <10 | MCF-7 | Apoptosis Inducer |

| Compound 4 | >20 | B16-F0 (Melanoma) | Anticancer |

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a lead compound in drug development for cancer therapy and antibacterial treatments. Ongoing research should focus on further structural modifications to enhance efficacy and reduce toxicity.

Future studies may also explore the compound's mechanism of action at the molecular level and its interactions with specific biological targets to facilitate the design of more effective therapeutic agents.

Propriétés

IUPAC Name |

5-(3-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-6-3-1-2-5(4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBVERSIURKBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.